Cas no 2361920-76-3 (rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole)
![rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole structure](https://ja.kuujia.com/scimg/cas/2361920-76-3x500.png)
rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole 化学的及び物理的性質
名前と識別子
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- 2361920-76-3
- EN300-7048696
- rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole
-
- インチ: 1S/C7H13NO/c1-2-6-4-8-5-7(6)9-3-1/h6-8H,1-5H2/t6-,7+/m1/s1
- InChIKey: WROJPLVQVROESU-RQJHMYQMSA-N
- ほほえんだ: O1CCC[C@@H]2CNC[C@H]12
計算された属性
- せいみつぶんしりょう: 127.099714038g/mol
- どういたいしつりょう: 127.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7048696-5.0g |
rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole |
2361920-76-3 | 95.0% | 5.0g |
$3977.0 | 2025-03-12 | |
Enamine | EN300-7048696-0.5g |
rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole |
2361920-76-3 | 95.0% | 0.5g |
$1316.0 | 2025-03-12 | |
Enamine | EN300-7048696-1.0g |
rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole |
2361920-76-3 | 95.0% | 1.0g |
$1371.0 | 2025-03-12 | |
Enamine | EN300-7048696-0.05g |
rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole |
2361920-76-3 | 95.0% | 0.05g |
$1152.0 | 2025-03-12 | |
Enamine | EN300-7048696-0.25g |
rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole |
2361920-76-3 | 95.0% | 0.25g |
$1262.0 | 2025-03-12 | |
Enamine | EN300-7048696-10.0g |
rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole |
2361920-76-3 | 95.0% | 10.0g |
$5897.0 | 2025-03-12 | |
Enamine | EN300-7048696-2.5g |
rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole |
2361920-76-3 | 95.0% | 2.5g |
$2688.0 | 2025-03-12 | |
Enamine | EN300-7048696-0.1g |
rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole |
2361920-76-3 | 95.0% | 0.1g |
$1207.0 | 2025-03-12 |
rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole 関連文献
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrroleに関する追加情報
Professional Introduction to Rac-(4aR,7aR)-Octahydropyrano[2,3-c]Pyrole (CAS No. 2361920-76-3)
Rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole (CAS No. 2361920-76-3) is a significant compound in the field of chemical and biomedical research, exhibiting unique structural and functional properties that have garnered considerable attention from scientists and researchers worldwide. This bicyclic organic molecule, characterized by its fused pyrrole and pyrrolidine rings, serves as a versatile scaffold for the development of novel pharmaceuticals and agrochemicals.
The compound's stereochemistry, specifically the configuration at the 4aR and 7aR positions, plays a crucial role in determining its biological activity. These stereochemical features contribute to its stability and interaction with biological targets, making it an attractive candidate for further investigation in drug discovery programs. The precise arrangement of these substituents enhances the compound's potential as a lead molecule in medicinal chemistry.
In recent years, there has been a growing interest in exploring the pharmacological properties of rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole. Researchers have been particularly intrigued by its ability to modulate various biological pathways, including those involved in inflammation, neurodegeneration, and cancer. Preclinical studies have demonstrated promising results in animal models, suggesting that this compound may have therapeutic potential in treating a range of diseases.
The synthesis of rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole presents unique challenges due to its complex stereochemistry. Advanced synthetic methodologies, such as asymmetric hydrogenation and catalytic epoxide ring-opening reactions, have been employed to achieve high enantiomeric purity. These techniques not only enhance the yield but also ensure that the final product meets the stringent requirements of pharmaceutical applications.
The compound's structural framework also makes it an excellent candidate for derivatization, allowing researchers to explore a wide array of analogs with tailored biological activities. By modifying specific functional groups or introducing new substituents, scientists can fine-tune the pharmacokinetic and pharmacodynamic properties of rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole. This flexibility has led to the development of several novel derivatives that show enhanced efficacy and reduced side effects compared to existing drugs.
The latest advancements in computational chemistry and molecular modeling have further accelerated the discovery process for rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole derivatives. These tools enable researchers to predict the binding affinity of various analogs to biological targets with high accuracy, thereby reducing the time and cost associated with experimental screening. Such computational approaches are particularly valuable in identifying potential drug candidates early in the discovery pipeline.
In addition to its pharmaceutical applications, rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole has shown promise in agrochemical research. Its structural features make it a suitable candidate for developing new pesticides and herbicides that are more effective and environmentally friendly. By targeting specific enzymes or receptors involved in plant growth and pest resistance, this compound could help address some of the challenges faced by modern agriculture.
The future prospects for rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole are vast and exciting. Ongoing research is focused on optimizing its synthesis for large-scale production and exploring new therapeutic applications. Collaborative efforts between academia and industry are expected to yield innovative derivatives with significant clinical benefits. As our understanding of this compound's properties continues to grow, so too will its impact on various fields of science and technology.
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